Product packaging for 3-Aminopropyltris(trimethylsiloxy)silane(Cat. No.:CAS No. 25357-81-7)

3-Aminopropyltris(trimethylsiloxy)silane

Cat. No.: B1586329
CAS No.: 25357-81-7
M. Wt: 353.75 g/mol
InChI Key: KCJAIHQXOQUWTI-UHFFFAOYSA-N
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Description

3-Aminopropyltris(trimethylsiloxy)silane, with the chemical formula C12H35NO3Si4, is a specialized organosilane that has garnered attention in various research domains. scbt.com Its molecular structure features a central silicon atom bonded to an aminopropyl group and three trimethylsiloxy groups. This unique architecture bestows upon it a dual-functionality that is highly sought after in materials science and surface chemistry.

Chemical and Physical Properties of this compound

Property Value
CAS Number 25357-81-7
Molecular Weight 353.75 g/mol
Molecular Formula C12H35NO3Si4
Appearance Liquid
Density 0.891 g/mL at 20 °C
Refractive Index n20/D 1.413
Boiling Point Not specified
Flash Point 89 °C (closed cup)

Data sourced from PubChem and Sigma-Aldrich. nih.gov

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. These compounds are known for their unique properties, such as thermal stability, hydrophobicity, and low surface tension, which distinguish them from purely organic counterparts. The Si-C bond is longer and weaker than the C-C bond, and the Si-O bond is notably strong and stable. This compound is a prime example of a molecule that leverages these fundamental characteristics of organosilicon compounds. It belongs to the family of silanes, which are compounds of silicon and hydrogen or, more broadly, compounds containing at least one silicon-hydrogen or silicon-carbon bond.

The distinct properties and reactivity of this compound are primarily dictated by its two key functional moieties: the aminopropyl group and the tris(trimethylsiloxy)silyl group.

The aminopropyl group (- (CH2)3NH2) is a short alkyl chain terminating in a primary amine. This functional group is of paramount importance for several reasons:

Surface Modification: The amine functionality provides a reactive site that can form covalent bonds with a variety of organic molecules and polymers. This makes it an excellent coupling agent for modifying the surface of inorganic substrates like silica (B1680970), glass, and metal oxides. researchgate.netresearchgate.net The process, known as silanization, introduces a layer of organic functionality onto an inorganic surface, thereby altering its chemical and physical properties. researchgate.net

Adhesion Promotion: By bridging inorganic and organic materials, aminopropyl silanes can significantly improve the adhesion between them. This is a critical application in composites, coatings, and adhesives.

Biomolecule Immobilization: The amine group can be used to attach biomolecules, such as proteins and DNA, to solid supports, a technique widely used in diagnostics and biotechnology.

The tris(trimethylsiloxy)silyl group ([-Si(OSi(CH3)3)3]) is a bulky and sterically hindering group with significant impact on the molecule's properties:

Hydrophobicity: The presence of multiple methyl groups imparts a high degree of hydrophobicity (water repellency) to the molecule and to surfaces modified with it.

Solubility in Organic Solvents: The trimethylsiloxy groups enhance the solubility of the molecule in nonpolar organic solvents.

Controlled Reactivity: The bulky nature of this group can influence the reactivity of the central silicon atom and the aminopropyl group, offering a degree of steric protection and potentially enabling more selective chemical transformations.

Research involving this compound and related compounds is primarily focused on leveraging its dual functionality for advanced material applications.

Key Research Areas:

Surface Engineering: A primary application lies in the modification of surfaces to control properties like wettability, adhesion, and biocompatibility. The aminopropyl group allows for the covalent attachment to surfaces, while the bulky tris(trimethylsiloxy)silyl moiety can create a hydrophobic and stable outer layer.

Polymer Composites: The compound has potential as a coupling agent in the fabrication of polymer composites, enhancing the compatibility and bonding between inorganic fillers and an organic polymer matrix.

Precursor for Functional Materials: The reactivity of the amine group allows it to be a starting material for the synthesis of more complex functionalized silanes. For instance, it can be reacted with acryloyl chloride to produce 3-Acrylamidopropyltris(trimethylsiloxy)silane, a monomer that can be used in polymerization reactions. chemicalbook.com

Challenges in Research:

Synthesis and Purity: While the compound is commercially available, detailed, publicly accessible synthesis routes are not extensively documented in the reviewed literature. Ensuring high purity, which is crucial for many applications, can be a challenge.

Hydrolytic Stability: Like many alkoxysilanes, the siloxy groups can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of silanols and subsequent condensation. google.comgoogle.com While the tris(trimethylsiloxy)silyl group is generally more stable than smaller alkoxy groups, controlling the hydrolysis and condensation reactions is a key challenge in its application, particularly in aqueous environments. google.comgoogle.com

Limited Specific Research: While the properties of the individual functional groups are well-understood, there is a relative scarcity of published research focusing specifically on the unique applications and behavior of this compound compared to more common aminosilanes like (3-Aminopropyl)triethoxysilane (APTES). This limits a deeper understanding of its specific advantages and potential in novel applications.

Characterization: The detailed characterization of the monolayers or thin films formed from this silane (B1218182) on various substrates requires sophisticated surface analysis techniques to fully understand the structure and orientation of the deposited molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H35NO3Si4 B1586329 3-Aminopropyltris(trimethylsiloxy)silane CAS No. 25357-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAIHQXOQUWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948201
Record name 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-81-7
Record name 3-Aminopropyltris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25357-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Aminopropyltris Trimethylsiloxy Silane

Advanced Synthetic Routes to 3-Aminopropyltris(trimethylsiloxy)silane

The synthesis of this compound is primarily achieved through precursor-based strategies that require careful optimization and control to ensure high yield and purity.

Precursor-Based Synthesis Strategies and Reaction Optimization

The most common precursor-based strategy for synthesizing γ-aminopropyl silanes is the hydrosilylation of an allylamine (B125299) with a corresponding hydrosilane. google.com For this compound, this involves the addition reaction between tris(trimethylsiloxy)silane (B155312) and allylamine. This reaction is typically catalyzed by transition metal complexes, with ruthenium and platinum compounds being widely used. google.com

The primary challenge in this synthesis is to control the regioselectivity of the addition. The reaction can produce two main isomers: the desired γ-isomer (3-aminopropyl) and the undesired β-isomer (2-aminopropyl). The choice of catalyst is crucial for maximizing the yield of the γ-isomer. Ruthenium compounds containing tertiary phosphine (B1218219) ligands have been shown to provide high selectivity for the formation of γ-aminopropyl silanes. google.com

Reaction optimization involves several factors:

Catalyst Selection: Ruthenium-phosphine complexes are often preferred to platinum catalysts to achieve higher γ-isomer selectivity.

Reactant Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion, but this must be balanced against the difficulty of its subsequent removal.

Solvent: The reaction can be carried out with or without a solvent. Anhydrous, inert solvents are typically used when a solvent is employed.

Controlled Synthesis Conditions for Enhanced Yield and Purity

Achieving high yield and purity necessitates precise control over the reaction conditions. The temperature and duration of the reaction are critical parameters that must be carefully managed.

The hydrosilylation reaction is typically exothermic. The temperature is often controlled by the rate of addition of one of the reactants and external cooling. Reaction times generally range from 3 to 5 hours, depending on the specific catalyst and temperature used. google.com Excess ligands, such as triphenylphosphine, can sometimes be added to further improve the gamma/beta product ratio. google.com

Below is a data table illustrating typical controlled conditions based on analogous aminopropyl silane (B1218182) syntheses.

Table 1: Controlled Synthesis Conditions for Aminopropyl Silanes
ParameterConditionRationale for Control
CatalystRuthenium compound with tertiary phosphine ligandEnhances selectivity for the desired γ-isomer over the β-isomer. google.com
Temperature50-120 °CBalances reaction rate with catalyst stability and selectivity. Requires careful management due to the exothermic nature of the reaction. gelest.com
Reaction Time3-5 hoursEnsures reaction completion while minimizing potential side reactions or product degradation. google.com
AtmosphereInert (e.g., Nitrogen, Argon)Prevents moisture from hydrolyzing the silane precursor and protects the catalyst from deactivation.

Methodologies for Product Isolation and Purification in Research Scale

Once the synthesis is complete, the crude product is a mixture containing the desired this compound, the catalyst, any unreacted starting materials, and potential byproducts. A multi-step process is required for isolation and purification.

Catalyst Removal: The first step is often the removal of the metal catalyst. This can be achieved by filtration through a bed of adsorbent material like celite or activated carbon.

Removal of Volatiles: Unreacted allylamine or low-boiling solvents are typically removed by evaporation, possibly under reduced pressure. google.com

Vacuum Distillation: The final and most critical purification step for high-boiling compounds like this compound is vacuum distillation. youtube.com Distilling under reduced pressure lowers the boiling point of the compound, allowing it to be separated from non-volatile impurities (like catalyst residues and polymer byproducts) at a lower temperature. texiumchem.com This is crucial for preventing thermal decomposition, which can occur with amines and silanes at high temperatures. google.comcheresources.com The crude liquid is heated under vacuum, and the purified product is collected as the distillate.

Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by its two distinct functional regions: the nucleophilic primary amine group and the hydrolyzable tris(trimethylsiloxy)silyl moiety.

Amine Group Reactivity: Nucleophilic Substitution and Addition Reactions

The terminal primary amine (-NH₂) group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This allows it to participate in a wide range of classic organic reactions.

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups from alkyl halides, forming secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts if the reaction proceeds further. youtube.com This reactivity is fundamental to its use as a coupling agent.

Nucleophilic Addition: The amine group can readily attack electrophilic carbon atoms. A key example is the Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds. bham.ac.uk It can also react with epoxides, leading to a ring-opening reaction that forms a β-hydroxy amine. Another common reaction is the formation of imines through addition to the carbonyl group of aldehydes or ketones, followed by the elimination of water.

Hydrolysis and Condensation Pathways of the Tris(trimethylsiloxy)silyl Moiety

The silicon center, bonded to three trimethylsiloxy (-OSi(CH₃)₃) groups, is susceptible to hydrolysis in the presence of water. This process is the foundation for its use in surface modification and as a crosslinking agent.

Hydrolysis: The reaction initiates with the hydrolysis of the Si-O bonds of the trimethylsiloxy groups. This is a nucleophilic substitution reaction at the central silicon atom, where water molecules attack and displace trimethylsilanol (B90980) (HOSi(CH₃)₃) as a leaving group. google.com This process can be catalyzed by either acid or base and results in the formation of highly reactive silanol (B1196071) groups (Si-OH) on the central silicon. nih.govnih.gov The reaction proceeds sequentially, potentially forming mono-, di-, and tri-silanol species. The amine group within the molecule can act as an internal base catalyst, accelerating the hydrolysis rate. researchgate.net

Condensation: The newly formed, unstable silanol groups readily undergo condensation reactions with other silanols. This process forms stable siloxane (Si-O-Si) bonds and eliminates a molecule of water. gelest.comnih.gov This condensation can occur between molecules of the aminosilane (B1250345), leading to the formation of oligomeric or polymeric networks. If a substrate with surface hydroxyl groups (like glass or metal oxides) is present, the silanols can also condense with these groups, forming a covalent bond to the surface. gelest.com

The rates of hydrolysis and condensation are highly dependent on several factors, as summarized in the table below.

Table 2: Factors Influencing Hydrolysis and Condensation of Silanes
FactorEffect on Hydrolysis RateEffect on Condensation Rate
pHSlowest at neutral pH (~7); rapid in acidic or alkaline conditions. nih.govSlowest in acidic conditions (pH ~2); increases as pH approaches neutral and into alkaline range.
Water ConcentrationIncreases with higher water concentration, up to the point where silane solubility becomes a limiting factor. gelest.comCan be driven by the removal of water (Le Chatelier's principle), but water is also a reactant in the preceding hydrolysis step.
CatalystBoth acid and base catalysis are effective. google.com The internal amine group can act as a base catalyst. researchgate.netAlso catalyzed by acid and base.
SolventThe type of solvent can affect silane solubility and the availability of water, thereby influencing the rate.The solvent system impacts the stability and concentration of the intermediate silanols.

Polymerization Behavior and Kinetic Studies

The polymerization process involves two main steps:

Hydrolysis: The trimethylsiloxy groups (-OSi(CH₃)₃) react with water to form silanol groups (Si-OH) and trimethylsilanol.

Condensation: The newly formed silanol groups react with each other or with remaining trimethylsiloxy groups to form siloxane bridges (Si-O-Si), releasing water or trimethylsilanol.

The kinetics of these reactions are significantly affected by catalysts, the water-to-silane ratio, pH, and the presence of the aminopropyl group. nih.gov The amine group in this compound can act as an intramolecular catalyst, accelerating the hydrolysis and condensation rates. nih.gov Studies on similar aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), have shown that the amino group's catalytic effect can lead to the rapid formation of siloxane networks. nih.gov

The rate of polymerization is also dependent on the concentration of water. Stoichiometrically, a specific amount of water is required for complete hydrolysis. However, an excess of water can sometimes inhibit the reaction due to the reduced solubility of the silane. nih.gov The pH of the reaction medium plays a crucial role; both acidic and basic conditions can catalyze the reactions, but they lead to different polymer structures. Acidic catalysis typically results in more linear or randomly branched polymers, while basic catalysis favors the formation of more highly cross-linked and colloidal particles. nih.gov

Kinetic studies on analogous aminosilanes have utilized techniques like 29Si NMR spectroscopy to follow the rates of hydrolysis and condensation. researchgate.netresearchgate.net For instance, in the study of 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS), it was observed that hydrolysis occurs rapidly, and the stability of the resulting silanols is highly dependent on the solvent environment. researchgate.net In aqueous solutions, the silanols are relatively stable, whereas, in alcoholic solvents, they are more prone to self-condensation. researchgate.net

Table 1: Factors Influencing Polymerization of Aminosilanes

FactorEffect on Polymerization KineticsResulting Polymer Structure
Catalyst (Internal/External) Increases the rate of hydrolysis and condensation. nih.govCan influence the degree of cross-linking.
Water/Silane Ratio Affects the extent and rate of hydrolysis. nih.govInfluences the molecular weight and network formation.
pH Catalyzes both hydrolysis and condensation. nih.govAcidic pH leads to linear polymers; basic pH leads to branched polymers. nih.gov
Solvent Can influence the stability of intermediate silanols. researchgate.netAffects the rate of self-condensation and final structure.

Selective Chemical Transformations of the Silane Scaffold

The silane scaffold of this compound, characterized by its central silicon atom bonded to three trimethylsiloxy groups, can undergo selective chemical transformations. A key reaction is the cleavage of the Si-O-Si bonds of the trimethylsiloxy groups.

This cleavage is typically achieved through hydrolysis, as mentioned in the polymerization section, but can also be influenced by neighboring functional groups. Research has shown that tethered functional groups, such as amines, can significantly accelerate the rate of Si-O bond cleavage. nih.gov This intramolecular catalysis occurs through the formation of a cyclic intermediate, which facilitates the nucleophilic attack on the silicon atom. nih.gov

The selective cleavage of one or more trimethylsiloxy groups can be controlled by carefully managing reaction conditions like pH and stoichiometry of the hydrolyzing agent. This allows for the generation of reactive silanol intermediates that can be used for further chemical modifications. Theoretical studies on the acid-catalyzed cleavage of siloxane bonds have shown that protonation of the siloxane oxygen is a key step in facilitating the reaction. researchgate.netscribd.com The presence of assisting groups that can participate in proton transfer further lowers the energy barrier for this cleavage. researchgate.net

Derivatization and Further Functionalization Strategies

The presence of the primary amine group on the propyl chain makes this compound a valuable precursor for a wide range of derivatization and functionalization reactions.

Covalent Grafting and Surface Immobilization Techniques

This compound and its analogs are widely used for the surface modification of materials, particularly those with hydroxyl groups, such as silica (B1680970) and glass. The process, known as silanization, involves the covalent grafting of the silane onto the surface.

The mechanism involves the hydrolysis of the trimethylsiloxy groups to silanols, which then condense with the surface hydroxyl groups to form stable siloxane bonds (Surface-O-Si). This results in a durable coating with pendant aminopropyl groups that can be used for further functionalization. The reaction conditions, such as the solvent, temperature, and water content, are critical for achieving a uniform and stable grafted layer. nih.gov For example, carrying out the reaction in an anhydrous solvent at elevated temperatures generally produces denser and more hydrolytically stable layers. nih.gov

The success of the grafting process can be confirmed using various surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements. The immobilized amine groups provide a versatile platform for attaching other molecules, including biomolecules, catalysts, and polymers.

Synthesis of Amide and Carbamate (B1207046) Derivatives

The primary amine of this compound readily reacts with carboxylic acids, acyl chlorides, and anhydrides to form stable amide derivatives. For example, the reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) yields N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Similarly, carbamate derivatives can be synthesized by reacting the amine group with isocyanates or chloroformates. A common route involves the reaction with an isocyanate (R-N=C=O), where the amine nitrogen attacks the electrophilic carbon of the isocyanate to form a carbamate (urea) linkage. Another approach is the reaction with a chloroformate, which also proceeds through nucleophilic substitution. A method for preparing silanes containing isocyanate groups involves the reaction of an aminosilane with a carbonic ether, followed by neutralization and vacuum cracking. google.com These isocyanate-functionalized silanes can then be reacted with alcohols or amines to form carbamates and ureas, respectively.

Table 2: Synthesis of Amide and Carbamate Derivatives

DerivativeReactantReaction Type
Amide Acyl ChlorideNucleophilic Acyl Substitution
Carbamate (Urea) IsocyanateNucleophilic Addition
Carbamate ChloroformateNucleophilic Acyl Substitution

Formation of Novel Hybrid Organic-Inorganic Precursors

The dual functionality of this compound, with its reactive amine group and hydrolyzable siloxy groups, makes it an ideal building block for the synthesis of novel hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic silica networks.

One approach involves the co-condensation of this compound with other alkoxysilane precursors, such as tetraethoxysilane (TEOS). This sol-gel process leads to the formation of a cross-linked silica network that is functionalized with aminopropyl groups throughout its structure. The properties of the resulting hybrid material, such as its porosity, mechanical strength, and thermal stability, can be tuned by adjusting the ratio of the different silane precursors.

The amine groups within the hybrid material can be further functionalized to introduce other organic moieties, leading to a wide range of materials with tailored properties for applications in catalysis, sensing, and chromatography. For instance, the amine can be used to anchor metal complexes or organic catalysts. Furthermore, the amine itself can be derivatized prior to polymerization to create more complex hybrid precursors.

Advanced Characterization and Spectroscopic Elucidation of 3 Aminopropyltris Trimethylsiloxy Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Aminopropyltris(trimethylsiloxy)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons, carbons, and silicon atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy allows for the identification and quantification of hydrogen atoms in different chemical environments within the molecule. In this compound, distinct signals are expected for the protons of the trimethylsiloxy groups and the various methylene (B1212753) groups of the aminopropyl chain.

The 27 equivalent protons of the three trimethylsiloxy (-OSi(CH₃)₃) groups are expected to produce a sharp, intense singlet near 0.1 ppm. The protons of the propyl chain (-CH₂CH₂CH₂NH₂) will appear as multiplets, with chemical shifts influenced by their proximity to the silicon atom and the terminal amino group.

For derivatives, such as N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide, the proton signals of the propyl chain and the trimethylsiloxy groups are retained, with additional signals appearing for the newly introduced functional group. For example, the acrylamide (B121943) derivative shows signals for the vinyl protons (δ 5.6-6.3 ppm) and the amide proton (δ ~5.6 ppm). huji.ac.il

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort.

Derivative Functional Group Protons Propyl Chain Protons (ppm) Trimethylsiloxy Protons (ppm)
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide δ 6.25 (dd), 6.06 (ddd), 5.62 (dd), 5.58 (br s) huji.ac.il δ 3.32 (q), 1.59 (quin), 0.47 (m) huji.ac.il δ 0.09 (s) huji.ac.il

| Product with γ-butyrolactone | δ 4.2 (t), 2.3 (t), 2.0 (t), 1.9 (s) uni-muenchen.de | δ 3.2 (t), 1.6 (m), 0.4 (t) uni-muenchen.de | δ 0.0 (s) uni-muenchen.de |

¹³C NMR for Carbon Backbone Characterization

The carbon atoms of the trimethylsilyl (B98337) groups are expected to resonate at a very high field (low ppm value), typically around 1-2 ppm. The three carbons of the propyl chain will have distinct chemical shifts, with the carbon bonded to the silicon (Cα) appearing at approximately 10-15 ppm, the central carbon (Cβ) at around 27-30 ppm, and the carbon bonded to the nitrogen (Cγ) at about 45-50 ppm. The analysis of these shifts confirms the integrity of the propyl chain.

²⁹Si NMR for Silicon Atom Connectivity and Chemical Shifts

Silicon-29 (²⁹Si) NMR is uniquely suited for characterizing organosilicon compounds, providing direct insight into the bonding environment of the silicon atoms. scbt.com The chemical shifts in ²⁹Si NMR are highly sensitive to the number of oxygen atoms attached to the silicon. A standard notation is used: M for a monofunctional unit (R₃SiO), D for a difunctional unit (R₂SiO₂), T for a trifunctional unit (RSiO₃), and Q for a tetrafunctional unit (SiO₄).

In this compound, two distinct silicon environments are present:

The three equivalent silicon atoms of the trimethylsiloxy groups, which are M-type units. These are expected to produce a single resonance.

The central silicon atom, which is bonded to the propyl group and three oxygen atoms, representing a T-type unit.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its distinct structural features.

Key vibrational modes include:

Si-O-Si Linkages: A very strong and broad absorption band is observed in the region of 1000-1100 cm⁻¹, which is characteristic of the asymmetric stretching of the Si-O-Si bonds. researchgate.net

Trimethylsilyl Groups: The presence of Si-(CH₃)₃ groups is confirmed by a sharp peak around 1250 cm⁻¹ due to the symmetric deformation of the C-H bonds in the methyl groups and peaks around 840 cm⁻¹ and 750 cm⁻¹ corresponding to Si-C stretching and CH₃ rocking vibrations. huji.ac.ilresearchgate.net

Propyl Chain: C-H stretching vibrations of the methylene groups in the propyl chain appear in the 2850-2960 cm⁻¹ region. huji.ac.il

Amino Group: The primary amine (-NH₂) group gives rise to N-H stretching vibrations in the 3300-3400 cm⁻¹ range and a characteristic bending (scissoring) vibration around 1590-1650 cm⁻¹. researchgate.net

Analysis of derivatives, such as the acrylamide, shows the appearance of new bands, like the C=O stretch (amide I) around 1655 cm⁻¹ and the N-H bend (amide II) around 1556 cm⁻¹. huji.ac.il

Table 2: Characteristic FTIR Absorption Bands for Aminosilanes This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretching 3300 - 3400 huji.ac.il
N-H Bending 1590 - 1650 researchgate.net
C-H (Alkyl) Stretching 2850 - 2960 huji.ac.il
Si-CH₃ Symmetric Deformation ~1250 researchgate.net
Si-O-Si Asymmetric Stretching 1000 - 1100 researchgate.net

| Si-C / CH₃ Rock | Stretching / Rocking | 750 - 840 | huji.ac.il |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 353.75 g/mol . nih.gov

Upon ionization, typically by electron impact (EI) or chemical ionization (CI), the molecule undergoes characteristic fragmentation. For aminopropylsilanes, fragmentation patterns are predictable:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of an ethyl-tris(trimethylsiloxy)silane radical, leading to a prominent ion.

Silyl Group Fragmentation: The trimethylsilyl groups are also prone to fragmentation. A very common and often base peak in the spectra of trimethylsilyl compounds is the ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation. The loss of a methyl radical (CH₃•, mass 15) from the molecular ion or other fragments is also frequently observed. researchgate.netresearchgate.net

For derivatives, the fragmentation pattern will include features of the added functional group. For instance, the mass spectrum of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide shows a molecular ion peak and a significant fragment resulting from the loss of trimethylsilanol (B90980), (CH₃)₃SiOH. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its reactions.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. It is routinely used to determine the purity of the compound, with commercial grades often specifying a purity of ≥95% as determined by GC. The technique can also quantify the starting material's consumption and product formation during a reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. It separates compounds based on their polarity and interaction with the column's stationary phase. For instance, the purification and purity confirmation of siloxane-acrylamide copolymers derived from this compound can be effectively performed using HPLC. researchgate.net

Column Chromatography: For preparative scale purification, column chromatography using a silica (B1680970) gel stationary phase is often employed. rsc.org By choosing an appropriate solvent system (e.g., hexane/ethyl acetate), impurities and byproducts can be effectively separated from the desired silane (B1218182) product. rsc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
γ-butyrolactone
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide
3-aminopropyltriethoxysilane (B1664141)
3-aminopropyltrimethoxysilane
Hexane
Ethyl acetate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior of Derived Materials

The thermal properties of materials derived from this compound are critical for determining their operational limits and stability. TGA and DSC are the primary techniques used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. For instance, in studies of titanate nanotubes functionalized with the similar compound (3-aminopropyl)trimethoxysilane (APTMS), TGA is used to quantify the amount of grafted silane and to assess the thermal stability of the resulting nanocomposite. researchgate.netmpg.de The analysis can reveal the temperature at which the organic aminopropyl moiety begins to decompose.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). netzsch.com For polysiloxanes, the types of polymers that can be formed from this compound, low-temperature DSC is particularly important. dtic.mildtic.mil It can identify the Tg, where the material changes from a rigid, glassy state to a more flexible, rubbery state, as well as crystallization and melting events that significantly impact the material's mechanical properties at low temperatures. netzsch.comdtic.mil The thermal history of the sample can influence the DSC thermogram, particularly the crystallization behavior. dtic.mil

The table below summarizes key thermal transitions measured by DSC for polysiloxane materials.

Thermal TransitionDescriptionTypical Temperature Range for Polysiloxanes
Glass Transition (Tg) Temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.-125°C to -115°C
Cold Crystallization (Tcc) An exothermic event where a quenched, amorphous material crystallizes upon heating above its Tg.-100°C to -80°C
Melting Point (Tm) Temperature at which a crystalline polymer transitions to a viscous liquid state. Polysiloxanes can exhibit multiple melting peaks.-45°C to -35°C
Data derived from DSC studies of various polysiloxane materials. netzsch.comdtic.mil

Research Applications in Advanced Materials Science and Engineering

Polymer and Copolymer Synthesis with 3-Aminopropyltris(trimethylsiloxy)silane Monomers

The integration of this compound and its derivatives into polymer chains allows for the creation of materials with tailored properties. The large tris(trimethylsiloxy)silyl group imparts characteristics typical of silicones, such as high gas permeability and flexibility, while the functional propyl group provides a reactive site for polymerization and grafting.

In the field of biomedical materials, particularly for ophthalmic applications like contact lenses, silicone-based hydrogels are prized for their high oxygen permeability. While much of the research focuses on the methacrylate (B99206) derivative, N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide (TRIS-acrylamide), the underlying principles highlight the importance of the tris(trimethylsiloxy)silane (B155312) core. This structural component is crucial for creating a network that allows efficient oxygen transport.

The synthesis of these hydrogels often involves the copolymerization of a siloxane-containing monomer with various hydrophilic monomers. The ratio of these components is meticulously controlled to balance properties like oxygen permeability (Dk), equilibrium water content (EWC), and mechanical strength. For instance, studies on hydrogels made with a TRIS-acrylamide derivative show that increasing the concentration of the siloxane monomer enhances oxygen permeability, a critical factor for corneal health.

Table 1: Properties of Silicone Hydrogels Based on Monomer Composition

Property Effect of Increasing Siloxane Monomer Content Effect of Increasing Hydrophilic Monomer Content
Oxygen Permeability (Dk) Increases Decreases
Equilibrium Water Content (EWC) Decreases Increases
Surface Wettability Decreases (more hydrophobic) Increases (more hydrophilic)

| Mechanical Modulus | Generally Increases | Generally Decreases |

This table summarizes general trends observed in the synthesis of silicone hydrogels where a siloxane monomer, such as a derivative of this compound, is copolymerized with hydrophilic monomers.

The incorporation of this compound or its derivatives into copolymers can significantly enhance mechanical and barrier properties. The siloxane portion of the molecule contributes to properties such as high gas diffusivity. osaka-u.ac.jp In one area of research, the amine group of this compound is reacted with acryloyl chloride to form N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide. This resulting monomer can then be polymerized to create materials with applications ranging from biocompatible devices to industrial coatings.

Furthermore, block copolymers incorporating itaconate functional monomers and aminosilanes, including this compound, are being developed. google.com These copolymers can be designed to have specific surface-active properties and can be used as stabilizers or seeds in subsequent polymerization reactions, leading to materials with improved film hardness and water sensitivity. google.com

The structure of this compound provides a reactive handle to control polymer architecture and crosslinking. The primary amine group is nucleophilic and can react with a variety of electrophilic functional groups, such as epoxides, isocyanates, and acid chlorides. This reactivity allows the monomer to be integrated into different polymer backbones like polyamides, polyurethanes, and polyimides.

This functionality is also key to creating crosslinked networks. By reacting with multifunctional crosslinking agents, the amine group can form covalent bonds that connect polymer chains, establishing a three-dimensional architecture. The degree of crosslinking, which dictates the material's rigidity, swelling behavior, and thermal stability, can be precisely tuned by controlling the stoichiometry of the monomer and the crosslinker. In some processes, cross-linkers can be introduced after the initial deposition of an amino silane (B1218182) layer to further improve properties like abrasion resistance. google.com

Surface Modification and Interfacial Science

The ability of this compound to alter surface characteristics is one of its most significant applications. It acts as a molecular bridge, connecting inorganic materials to organic polymers and modifying the physical properties of substrates at the nanoscale.

Amino-functional silanes are effective adhesion promoters, and this compound is identified as a key compound in this class. google.comgoogle.com The mechanism relies on its dual functionality. The siloxy end of the molecule can undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica (B1680970), forming stable covalent oxane bonds (e.g., Si-O-Metal).

Simultaneously, the aminopropyl group extends away from the surface, where it can physically entangle or chemically react with an overlying polymer matrix, such as an epoxy, polyurethane, or phenolic resin. This creates a robust link at the interface, drastically improving the adhesion and durability of coatings, sealants, and composites. Research has shown that using an amine-terminated silane as a first layer or adhesion promoter significantly improves the bonding of subsequent layers. google.com

Table 2: Substrate and Polymer Compatibility for Amino Silane Adhesion Promoters

Substrate Type Compatible Polymer Systems Application Area
Glass, Silica Epoxy, Phenolic, Polyamide Fiber-reinforced composites, coatings
Metals (Aluminum, Steel) Polyurethane, Acrylics, Epoxies Corrosion-resistant primers, adhesives

| Polymers (Nylon, Polyethylene) | Fluoropolymers, Silicones | Hydrophobic/Oleophobic coatings |

This table illustrates the broad utility of amino silanes as adhesion promoters across various material combinations.

The deposition of this compound onto a surface can fundamentally change its wettability and surface energy. The process often involves treating a substrate to create a surface rich in functional groups that can react with the silane. google.com When the silane is applied, it forms a thin layer, orienting its functional groups. The presence of the terminal amine groups on the treated surface typically increases its polarity and, consequently, its affinity for polar liquids like water, making the surface more hydrophilic.

However, in more complex, multi-step coating processes, the amino silane can serve as a foundational layer that enables the subsequent attachment of a second, different silane designed to impart specific wettability. google.com For example, a surface first treated with this compound can be made superhydrophobic by subsequently bonding a fluorinated silane to the amine-functionalized surface. google.com This hierarchical approach allows for precise engineering of surface energy for advanced applications, including the creation of water-repellent and self-cleaning surfaces. The ability to control the final surface properties is demonstrated by measuring the water contact angle, which can be significantly altered by these multi-layer treatments. google.comgoogle.com

Functionalization of Inorganic Surfaces (e.g., metals, glass, silica nanoparticles)

This compound and related amino-functional silanes are instrumental in modifying the surface chemistry of a wide array of inorganic materials. The primary mechanism involves the reaction of the silane's alkoxy or siloxy groups with hydroxyl (-OH) groups present on the surfaces of materials like silica, glass, and various metal oxides. This process forms stable, covalent siloxane bonds (Si-O-Surface), effectively grafting the aminopropyl functional group onto the substrate.

A key advantage of using aminosilanes such as 3-aminopropyltriethoxysilane (B1664141) (APTES), a closely related compound, is the catalytic role of the amine group itself. The amine can base-catalyze the hydrolysis and condensation of the silane with surface silanols, enhancing the reaction rate and leading to higher molar coverages on the surface. researchgate.net This self-catalysis is particularly effective under dry silanization conditions, where it can promote a higher density of amine groups on the surface. unam.mx

Research on mesoporous silica has shown that when functionalized with a mixture of 3-aminopropyl and methyl groups, the proportion of aminopropyl groups on the surface is consistently higher than their ratio in the initial reaction mixture, underscoring the amine's reactivity. researchgate.net This functionalization not only alters the surface chemistry but also enhances the material's stability; silica materials functionalized with aminopropyl groups have demonstrated high resistance to hydrolysis, even in boiling water, because the organic moieties protect the underlying siloxane framework. researchgate.net

The functionalization process can be applied to various substrates:

Silica Nanoparticles: Aminosilanes are commonly used to functionalize silica nanoparticles to reverse their surface charge and enable the loading of cargo for applications in biomedicine and agriculture. rsc.org The process involves the condensation of the silane with the abundant hydroxyl groups on the silica surface. researchgate.netrsc.org

Metal Oxides: Silanes can bind directly to metal oxide surfaces or be applied after pre-coating the oxide with a silica layer, with the latter approach often yielding a higher density of functional groups. researchgate.netnih.gov This method is crucial for preparing magnetic nanoparticles for further bio-conjugation. researchgate.netnih.gov

Metals and Alloys: On metals like titanium and its alloys, aminosilanes create a biocompatible interface that can be used to anchor bioactive molecules, such as peptides, to improve cell adhesion for biomedical implants. nih.gov

The success of the functionalization is highly dependent on reaction conditions, including the solvent system, temperature, and reactant concentrations, which must be precisely controlled to achieve the desired surface density of amino groups. unam.mxnih.gov

SubstrateFunctionalizing Agent PrincipleKey Research FindingReference
Mesoporous Silica Amine group catalyzes silane condensation with surface silanols.Functionalization with aminopropyl groups leads to higher molar coverage and increased hydrolytic stability. researchgate.net
Silica Nanoparticles Condensation of silane with surface hydroxyls to present amine groups.The location of the amine group (interior vs. exterior) significantly affects the nanoparticle's dissolution behavior. rsc.org
Metal Oxides Direct binding or binding to a pre-coated silica layer.Pre-coating with silica allows for a higher surface density of functional groups compared to the direct route. researchgate.netnih.gov
Titanium Alloy Formation of an aminosilane (B1250345) layer for subsequent peptide attachment.Aminosilane functionalization provides a stable platform for immobilizing short bioadhesive peptides to enhance cell adhesion. nih.gov

Formation of Structured Thin Films and Coatings

The ability of this compound and similar silanes to self-assemble and polymerize on surfaces makes them excellent candidates for forming structured thin films and coatings. These films are not merely a monolayer but can be built up into more complex, multilayered structures. The formation process is initiated by the adsorption of the silane onto the substrate, often through hydrogen bonding between the amine group and the surface. researchgate.net This is followed by the formation of covalent bonds with the surface and lateral polymerization with adjacent silane molecules, creating a durable, cross-linked film. researchgate.net

These silane-based coatings are utilized to impart specific properties to a surface. For instance, a primary amine-functionalized surface can be subsequently reacted with other molecules to achieve desired characteristics. A notable example is the hydrophobization of a surface by treating an APTES-modified layer with perfluorinated chlorosilanes, resulting in a highly water-repellent coating. researchgate.net

In the field of microelectronics and advanced packaging, aminosilane coatings are critical for enhancing adhesion between different material layers. researchgate.net For example, modifying a silicon dioxide (SiO₂) surface with APTES forms strong covalent networks through silane polymerization. researchgate.net This enhanced adhesion is vital for processes like low-temperature hybrid bonding, where it facilitates a defect-free interface between SiO₂ layers or between copper and SiO₂. researchgate.net The improved hydrophilicity of the silane-treated surface is favorable for achieving successful bonding at the SiO₂-SiO₂ interface. researchgate.net

The structure and stability of these films are influenced by the conditions under which they are formed. For example, studies have shown that the stability of amino-silane coatings can be superior when applied to surfaces that have been pre-coated with silica. nih.gov The precise control over reaction parameters allows for the tuning of film thickness and surface group density, enabling the creation of coatings tailored for specific applications, from anti-corrosion layers on metals to platforms for immobilizing biomolecules. researchgate.netunam.mxnih.gov

Biomedical and Bio-Interfacial Applications

Advanced Ophthalmic Materials (e.g., extended-wear contact lenses)

Silane monomers containing the tris(trimethylsiloxy)silane group are integral to the design of modern ophthalmic materials, particularly silicone hydrogel contact lenses for extended wear. nih.govgelest.com While pure silicone lenses offer high oxygen permeability, they suffer from issues like poor wettability (hydrophobicity), dehydration, and suboptimal mechanical properties. gelest.com To overcome these limitations, silicone hydrogels are formulated by copolymerizing silicone-containing monomers with hydrophilic monomers. nih.gov

A key monomer used in research for these applications is 3-methacryloxypropyltris(trimethylsiloxy)silane, a derivative that combines the highly oxygen-permeable siloxane structure with a polymerizable methacrylate group. nih.gov These materials are designed to provide a balance of properties essential for the ocular environment: high oxygen permeability to protect the avascular cornea during overnight wear, good surface wettability for comfort, and appropriate mechanical strength. gelest.comresearchgate.net

Research has demonstrated the development of silicone hydrogels composed of monomers like N,N-dimethylacrylamide, 3-methacryloxypropyltris(trimethylsiloxy)silane, and 1-vinyl-2-pyrrolidone. nih.gov The properties of the resulting hydrogel, such as water content, ion permeability, and surface contact angle, can be finely tuned by varying the ratio of these hydrophobic and hydrophilic components to ensure they are suitable for contact lens applications. nih.gov

Surface Modification for Improved Biocompatibility and Reduced Fouling

The surface properties of a medical implant or device dictate its interaction with the surrounding biological environment. Unmodified surfaces can trigger undesirable responses, such as protein adsorption (biofouling), which can lead to inflammation, implant rejection, or device failure. Surface modification using compounds like this compound offers a robust strategy to improve biocompatibility.

The introduction of primary amine groups onto a surface can significantly alter its biological performance. Research has shown that surface amination can boost biocompatibility and enhance cell adhesion and spreading. researchgate.net This is a critical factor for tissue engineering scaffolds and implantable devices where integration with host tissue is desired. For example, studies using a neuronal model cell line demonstrated better cell differentiation on surface-functionalized polymer mats compared to non-functionalized ones. researchgate.net

The amino groups provide reactive sites for the covalent attachment of biomolecules that can further enhance biocompatibility or reduce fouling. By immobilizing specific peptides or polymers, the modified surface can be tailored to promote specific cell interactions while resisting non-specific protein adsorption. This approach is explored for a variety of materials, including titanium alloys for orthopedic and dental implants, where creating a bioadhesive surface is paramount. nih.gov Gelest, a supplier of silanes, lists medical devices as a key application area for its amino-functional silanes, highlighting their role in this field. gelest.com

Integration in Drug Delivery Systems and Medical Devices

The unique properties of materials derived from or functionalized with this compound and its derivatives make them highly suitable for use in drug delivery systems and medical devices. gelest.com The ability to create biocompatible, permeable, and stable materials is a significant advantage.

Silicone hydrogels, synthesized using monomers like 3-methacryloxypropyltris(trimethylsiloxy)silane, have been developed as platforms for the extended release of ophthalmic drugs. nih.gov By loading drugs such as timolol (B1209231) or dexamethasone (B1670325) into these hydrogel contact lenses, a sustained release can be achieved over periods ranging from weeks to months. nih.gov The release kinetics are diffusion-limited and can be controlled by adjusting the composition of the hydrophobic and hydrophilic components within the hydrogel matrix. nih.gov This transforms a simple vision-correcting device into a therapeutic system, offering a significant advantage for treating chronic eye conditions.

Beyond ophthalmic uses, amino-functionalized surfaces are crucial for the development of various medical devices. The amine groups act as anchor points to immobilize biologically active agents, such as enzymes or antibodies, onto the device surface. This is a foundational technique for creating devices with specific biological functions, such as antimicrobial surfaces or diagnostic sensors integrated into medical equipment. gelest.com

Biosensor and Diagnostic Platform Development

The development of sensitive and specific biosensors and diagnostic platforms relies on the stable immobilization of biorecognition molecules (e.g., enzymes, antibodies, DNA) onto a transducer surface. Amino-functional silanes provide an ideal platform for this purpose. The functionalization of surfaces like glass, silica, or metal oxides with this compound or APTES creates a surface rich in primary amine groups. researchgate.netresearchgate.net

These amine groups serve as versatile chemical handles for covalently attaching biomolecules. This covalent linkage is far more stable than simple physical adsorption, preventing the leaching of the biorecognition element and ensuring the long-term stability and reusability of the biosensor. For instance, the amine-terminated surface can be reacted with cross-linkers like glutaraldehyde (B144438) to subsequently bind enzymes or antibodies.

This surface modification strategy is applicable to a wide range of diagnostic platforms. For example, amine-functionalized silica nanoparticles can be used as labels in immunoassays, while functionalized glass slides are a standard component in the fabrication of microarrays for genomic or proteomic analysis. The ability to create a high density of reactive sites on a surface enhances the sensitivity of the diagnostic test by increasing the amount of probe molecule that can be immobilized. researchgate.netnih.gov This technology is listed as a key application area for such silanes. gelest.com

Catalysis and Immobilized Systems

The dual functionality of this compound allows it to act as both a ligand for metal catalysts and a means to anchor these catalysts to solid supports, creating stable and reusable catalytic systems.

The terminal aminopropyl group of this compound is a key feature for its application in catalysis. This primary amine can act as a Lewis base, donating its lone pair of electrons to coordinate with transition metal centers, thereby forming stable metal complexes. This functionality allows it to be used as a ligand or as an intermediate in the synthesis of more complex ligands. biosynth.com

For instance, the amine group can be chemically modified to create a variety of multidentate ligands. A notable example is the reaction of this compound with acryloyl chloride to produce 3-Acrylamidopropyltris(trimethylsiloxy)silane. chemicalbook.com This conversion of the amine to an amide demonstrates the potential for creating a diverse library of ligands with tailored electronic and steric properties suitable for specific catalytic reactions. Research has also pointed to its role as an intermediate in preparing imino compounds that serve as inhibitors for certain biological targets, highlighting its versatility in ligand synthesis. biosynth.com

Table 1: Example of Ligand Synthesis from this compound

Reactant 1Reactant 2ProductApplication of Product
This compoundAcryloyl chloride3-Acrylamidopropyltris(trimethylsiloxy)silaneIntermediate for polymer synthesis, functional material development chemicalbook.com

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst onto a solid support resolves this issue. Silane coupling agents are frequently used to anchor homogeneous catalysts to inorganic supports like silica or other oxides. gelest.com

This compound is well-suited for this purpose. The aminopropyl group can be used to chelate a metal catalyst or can be further functionalized to create a linker to which the catalyst is attached. The tris(trimethylsiloxy)silane portion of the molecule provides a robust anchor to the support material. This immobilization is crucial for developing heterogeneous catalysts that combine the high selectivity and activity of homogeneous catalysts with the practical advantages of easy separation and recyclability. gelest.comgelest.com This approach is applicable in various industrial chemical processes, enhancing efficiency and reducing operational costs.

Applications in Advanced Coatings, Adhesives, and Sealants

In the formulation of coatings, adhesives, and sealants, this compound serves as a critical additive for enhancing material properties, from adhesion and durability to processing characteristics.

The primary function of this compound in these applications is as a coupling agent and adhesion promoter. lookchem.com It creates durable chemical bonds between dissimilar materials, particularly at the interface between an organic polymer matrix and an inorganic substrate or filler (e.g., glass fibers, minerals). lookchem.com

The mechanism involves a dual-reaction pathway:

The aminopropyl group reacts and bonds with the organic resin, such as epoxy, polyurethane, or acrylic systems.

The tris(trimethylsiloxy)silane group interacts with the inorganic surface, forming stable bonds.

The performance of coatings and composites heavily depends on the uniform dispersion of inorganic fillers and pigments within the polymer matrix. Agglomeration of these particles can lead to defects and inconsistent properties. This compound can be used as a surface modifier to improve the dispersion of these particles. lookchem.com

When added to a formulation, the silane coats the surface of the inorganic particles. The bulky tris(trimethylsiloxy)silane end of the molecule provides steric hindrance, preventing the particles from clumping together. This leads to several benefits:

Improved Dispersion: Particles are more evenly distributed throughout the matrix.

Reduced Viscosity: A well-dispersed system typically has a lower viscosity, making the coating or adhesive easier to apply.

Stable Rheology: The flow characteristics of the material become more predictable and stable over time.

Studies on similar silanes, such as 3-trimethoxy-silylpropane-1-thiol (MPTMS) in alumina-acrylate slurries, have demonstrated that the concentration of the silane significantly impacts the rheological behavior and stability of the mixture. mdpi.com An optimal concentration can lead to a stable dispersion and improved processing performance, a principle that applies broadly to organofunctional silanes like this compound. mdpi.com

Table 2: Summary of Research Applications

Application AreaSpecific UseFunction of this compoundResulting Improvement
Catalysis Ligand SynthesisProvides a primary amine for metal complexation or further functionalization. biosynth.comchemicalbook.comCreation of tailored catalysts for specific chemical reactions.
Catalysis Catalyst ImmobilizationActs as a linker to anchor metal catalysts onto solid supports. gelest.comgelest.comCatalyst can be easily recovered and reused, improving process efficiency.
Composites & Coatings Adhesion PromoterForms chemical bridges between organic polymers and inorganic substrates/fillers. lookchem.comEnhanced mechanical strength and long-term durability. lookchem.com
Coatings & Adhesives Dispersing AgentModifies particle surfaces to prevent agglomeration through steric hindrance.Improved particle dispersion, lower viscosity, and stable rheological properties. lookchem.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of silane (B1218182) coupling agents. While direct DFT studies on 3-Aminopropyltris(trimethylsiloxy)silane are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of analogous aminopropyl-functionalized silanes, such as (3-aminopropyl)triethoxysilane (APTES).

DFT calculations are used to determine key electronic properties that govern the reactivity of these molecules. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The presence of the aminopropyl group significantly influences the electronic structure, introducing a region of high electron density and basicity due to the lone pair of electrons on the nitrogen atom. This makes the amino group a primary site for electrophilic attack and for catalytic activity in reactions such as hydrolysis and condensation. researchgate.netnih.gov

For instance, computational studies on similar aminosilanes have shown that the amine functionality can intramolecularly catalyze the hydrolysis of the alkoxy groups. nih.gov DFT calculations can model the transition states of these reactions, providing insights into the reaction mechanisms and energy barriers. The reactivity of the silanol (B1196071) groups (Si-OH), formed upon hydrolysis, and their subsequent condensation to form siloxane (Si-O-Si) bonds are also amenable to study using DFT. These calculations can help in understanding how factors like pH and solvent affect the rates of these competing reactions. nih.gov

A study combining atomistic molecular dynamics (MD) simulations and DFT calculations on aminopropyltrimethoxysilane revealed that the initial step of hydrolysis is an exothermic process, with the degree of exothermicity being dependent on the hydrogen bonding network in the initial state. nih.gov Such computational approaches provide a foundational understanding of the electronic characteristics that dictate the chemical behavior of this compound.

Molecular Dynamics (MD) Simulations of Interfacial Interactions and Polymer Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound at interfaces and within polymer matrices over time. These simulations provide a dynamic picture of molecular motions and interactions that are not accessible through static computational methods.

MD simulations have been widely used to study the interfacial behavior of aminosilanes on various substrates, such as silica (B1680970) and metal oxides. nih.gov These studies reveal how the aminopropyl groups orient themselves at the surface and interact with surface hydroxyl groups through hydrogen bonding. nih.gov For this compound, MD simulations could elucidate its adsorption behavior on different surfaces, the structure of the resulting self-assembled monolayers, and the influence of the bulky tris(trimethylsiloxy)silyl group on the packing density and orientation of the molecules.

In the context of polymer composites, MD simulations can model the interactions between this compound, acting as a coupling agent, and various polymer matrices. These simulations can predict the compatibility of the silane with the polymer, the strength of the interfacial adhesion, and the effect of the silane on the polymer chain dynamics near the interface. For example, simulations can show how the aminopropyl groups penetrate the polymer matrix and form entanglements or specific interactions, such as hydrogen bonds, with the polymer chains. nih.gov This information is crucial for understanding how the silane improves the mechanical properties and durability of the composite material.

Furthermore, MD simulations can be employed to study the dynamics of polymers formed from the hydrolysis and condensation of this compound itself. These simulations can provide insights into the glass transition temperature, mechanical modulus, and diffusion of small molecules within the resulting polysiloxane network. Coarse-grained MD simulations, in particular, are useful for studying the large-scale structure and long-time dynamics of these polymeric systems. nih.govnih.gov

Simulation Type Investigated Properties Key Findings for Analogous Systems
All-Atom MDInterfacial structure on silicaAminopropyl groups interact strongly with surface silanols via hydrogen bonds.
All-Atom MDPolymer-silane interfacePenetration of aminosilane (B1250345) into the polymer matrix enhances adhesion.
Coarse-Grained MDPolymer network dynamicsProvides insights into glass transition and mechanical properties of polysiloxanes.

Computational Modeling of Reaction Pathways and Transition States

The chemical transformations of this compound, primarily its hydrolysis and subsequent condensation, can be meticulously mapped out using computational modeling techniques. These methods allow for the exploration of reaction pathways and the characterization of high-energy transition states, which are fleeting and difficult to observe experimentally.

The hydrolysis of the trimethylsiloxy groups is the initial and critical step in the activation of this silane. Computational studies on analogous alkoxysilanes have shown that this reaction can proceed through different mechanisms depending on the pH of the medium. nih.gov In acidic conditions, the reaction is typically initiated by the protonation of an oxygen atom, making the silicon center more susceptible to nucleophilic attack by a water molecule. In basic or neutral conditions, the reaction can be catalyzed by the amino group of the silane itself, acting as an internal base. nih.gov Quantum chemistry calculations can be used to determine the energy barriers for these different pathways, helping to predict the reaction kinetics under various conditions. acs.orgnih.gov

Following hydrolysis, the resulting silanol groups (Si-OH) can undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked polymer network. Computational modeling can be used to study the energetics of these condensation reactions, including the formation of linear chains, cyclic structures, and branched networks. For example, calculations can predict the relative stability of different oligomeric structures and the activation energies for their formation.

A study on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with a silsesquioxane silanol using quantum chemistry methods suggested a catalytic reaction that is second-order with respect to the aminosilane, where a second aminosilane molecule acts as a catalyst. acs.orgnih.gov The estimation of activation energies through dynamic calculations provided results that were in much better agreement with experimental data than non-dynamic calculations, highlighting the importance of considering the dynamic nature of these reactions. acs.orgnih.gov Such computational approaches are invaluable for building a predictive understanding of the polymerization of this compound.

Reaction Step Computational Method Key Insights from Analogous Systems
HydrolysisDFT, ab initio MDCatalysis by the amino group is a key pathway.
CondensationDFTFormation of various oligomeric structures (linear, cyclic) can be modeled.
Overall ReactionQuantum ChemistryReaction can be catalytic and second-order with respect to the aminosilane.

Prediction of Material Properties Based on Molecular Structure

A significant advantage of computational chemistry is its ability to predict the macroscopic properties of materials based on their molecular structure, a field often referred to as Quantitative Structure-Property Relationship (QSPR). conicet.gov.ar For materials derived from this compound, such as coatings, adhesives, or polymer composites, computational methods can be used to forecast a range of important properties.

By simulating the structure of the polysiloxane network formed from the polymerization of this compound, it is possible to predict its mechanical properties, such as Young's modulus, tensile strength, and elongation at break. These predictions are often made using a combination of molecular dynamics simulations to generate realistic polymer structures and then applying virtual mechanical tests to these structures. e3s-conferences.org

Thermal properties, including the glass transition temperature (Tg) and the coefficient of thermal expansion, can also be predicted from molecular simulations. By monitoring changes in properties like density or specific volume as a function of temperature in the simulations, the Tg can be identified. researchgate.net

Furthermore, computational methods can be used to predict other important material properties such as gas permeability, dielectric constant, and refractive index. These predictions are based on analyzing the simulated molecular structure and dynamics. For example, gas permeability can be related to the free volume within the polymer network, which can be calculated from MD simulations.

Machine learning approaches are also increasingly being used in conjunction with computational chemistry to develop predictive models for material properties. arxiv.orgnih.gov By training machine learning models on large datasets of chemical structures and their corresponding properties (which can be generated computationally), it is possible to create models that can rapidly and accurately predict the properties of new materials based solely on their chemical formula or structure. arxiv.org

Material Property Computational Approach Basis of Prediction
Mechanical PropertiesMD simulations, Virtual TestingStress-strain response of simulated polymer network.
Thermal Properties (Tg)MD simulationsChanges in density or specific volume with temperature.
Transport PropertiesMD simulationsAnalysis of free volume and molecular diffusion.
Various PropertiesMachine Learning, QSPRCorrelation of molecular descriptors with experimental or computed data.

Environmental Fate, Degradation, and Sustainability Considerations

Hydrolytic Degradation Pathways of 3-Aminopropyltris(trimethylsiloxy)silane and its Derivatives

The stability of aminosilanes like this compound in aqueous environments is a key determinant of their environmental fate. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for this class of compounds.

The hydrolysis of this compound involves the cleavage of the siloxane (Si-O-Si) bonds. This process is often catalyzed by the amine functionality present in the molecule. The amine group can act as an intramolecular or intermolecular catalyst, promoting the reaction between the silane (B1218182) and water. allchemical.com.au This catalytic activity makes aminoalkoxysilanes more reactive towards water compared to other alkylalkoxysilanes. nih.gov

The degradation process can be influenced by several factors, including temperature, pH, and the presence of other substances. For instance, studies on similar aminosilanes have shown that exposure to water, especially at elevated temperatures (e.g., 40-80°C), can lead to a significant loss of the silane layer from surfaces due to the hydrolysis of the siloxane bonds. allchemical.com.auacs.org The reaction conditions during the initial application of the silane, such as the use of anhydrous solvents and elevated temperatures, can create denser, more hydrolytically stable layers. allchemical.com.au

The primary products of hydrolysis are silanols (compounds containing Si-OH groups) and smaller siloxane oligomers. cosmethicallyactive.com These silanols are generally more water-soluble and reactive than their parent alkoxysilane precursors. specialchem.com However, the conditions that favor hydrolysis also tend to promote the condensation of these silanol (B1196071) intermediates, leading to the formation of new siloxane bonds, either in solution or on a surface. rsc.orgrsc.org This can result in the formation of complex, inhomogeneous films or polymers. rsc.org The structure of the aminosilane (B1250345) itself, such as the length of the alkyl chain separating the amine group from the silicon atom, can also influence its hydrolytic stability. allchemical.com.au

Table 1: Factors Influencing Hydrolytic Degradation of Aminosilanes

Factor Influence on Degradation Research Findings
Amine Functionality Acts as an intra- or intermolecular catalyst for hydrolysis. allchemical.com.au The primary amine group in compounds like 3-aminopropyltriethoxysilane (B1664141) (APTES) can readily catalyze siloxane bond hydrolysis, leading to instability. acs.org
Temperature Higher temperatures accelerate the rate of hydrolysis. allchemical.com.auacs.org Significant decomposition of 3-aminopropylsilane (APS) layers was observed after 3 hours in a water bath at 80°C. acs.org
pH Both acidic and basic conditions can catalyze hydrolysis. specialchem.com The isoelectric point (IEP) of an APS-treated silica (B1680970) surface changes depending on the hydrolysis and orientation of the molecules. acs.org
Solvent System The presence of water versus organic solvents affects reaction pathways. In the presence of large amounts of water, hydrolysis is rapid, but self-condensation is delayed. rsc.org The presence of ethanol (B145695) can delay the hydrolysis rate. rsc.org

| Molecular Structure | The distance between the amine group and the silicon atom impacts stability. | Increasing the alkyl linker length can minimize amine-catalyzed detachment. allchemical.com.au Secondary amines can be more stable than primary amines. acs.org |

Studies on Biodegradability and Environmental Persistence

The biodegradability of a chemical refers to its ability to be broken down by microorganisms into simpler, often harmless substances. christeyns.com For siloxanes, including aminosiloxanes, environmental persistence is a significant concern. prheucsf.blogresearchgate.net

Generally, the silicon-oxygen backbone of siloxanes is resistant to biodegradation. downtoearth.org.in The primary degradation mechanism in the environment is considered to be abiotic, meaning it does not involve living organisms. cosmethicallyactive.com For high molecular weight polydimethylsiloxane (B3030410) (PDMS), a related class of silicones, the initial degradation step in soil is hydrolysis of the siloxane bonds, which breaks the polymer down into smaller, organosilanol-terminated oligomers. cosmethicallyactive.com These smaller, more volatile siloxanes can then be transported into the atmosphere where they are degraded by hydroxyl radicals. cosmethicallyactive.com

Studies on the environmental persistence of siloxanes indicate that they can remain in various environmental compartments for extended periods. researchgate.net For example, the degradation half-life for the cyclic siloxane D5 in aerobic sediment at 24°C has been reported to be over 1,200 days. cosmethicallyactive.com This persistence, combined with widespread use, has led to siloxanes being identified as emerging persistent toxic compounds. cosmethicallyactive.com

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess biodegradability. The OECD 301 guidelines for "Ready Biodegradability" are a stringent set of screening tests to determine if a chemical can be expected to rapidly and completely biodegrade in an aquatic environment under aerobic conditions. christeyns.comcontractlaboratory.comnih.govoecd.org For a substance to be classified as "readily biodegradable," it must typically achieve at least 60-70% degradation within a 28-day period and pass a "10-day window" criterion. contractlaboratory.comoecd.org Given the general resistance of the siloxane backbone to microbial attack, compounds like this compound are not expected to be readily biodegradable. cosmethicallyactive.comdowntoearth.org.in

Sustainable Synthesis and Application Methodologies

In response to growing environmental concerns, there is increasing interest in developing more sustainable methods for synthesizing and applying silanes.

Traditional synthesis of aminosilanes often involves the use of corrosive chlorosilanes and generates significant amounts of ammonium (B1175870) salt waste, making it an atom-inefficient process. rsc.orgrsc.org A more sustainable alternative is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.org This method forms the desired Si-N bond directly, with hydrogen gas as the only byproduct. rsc.org Researchers are exploring various catalysts, including those based on manganese, to facilitate this reaction under milder conditions, such as ambient temperature. acs.orgacs.org This approach represents a greener pathway for producing aminosilanes by avoiding harsh reagents and reducing waste. rsc.orgrsc.org

In terms of applications, silane coupling agents are being used to develop more eco-friendly products. allchemical.com.au For example, the use of silanes in "green tires" allows for the incorporation of silica as a reinforcing filler. specialchem.com This silica/silane technology reduces the rolling resistance of tires, which in turn improves fuel economy and lowers the environmental impact of vehicles. specialchem.com Silanes are also used in water filtration systems, where they can enhance performance and reduce the need for more harmful chemicals. allchemical.com.au

The development of bio-based polyols from vegetable oils for use in polyurethane coatings and adhesives, sometimes in conjunction with aminosilanes, is another area of sustainable innovation. researchgate.net These efforts aim to replace petroleum-based raw materials with renewable resources, contributing to a more sustainable life cycle for the final products. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Aminopropyltris(trimethylsiloxy)silane in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
  • Waste Disposal : Collect waste in sealed containers labeled for hazardous silane derivatives. Neutralize with inert adsorbents (e.g., vermiculite) before disposal via licensed chemical waste services .

Q. How does this compound interact with aqueous environments in surface modification applications?

  • Methodological Answer :

  • Hydrolysis Mechanism : The silane undergoes hydrolysis in the presence of trace water, forming silanol groups (Si-OH) that bond to hydroxylated surfaces (e.g., glass, metals). Controlled humidity (40–60% RH) optimizes this process .
  • Experimental Design : Pre-treat substrates with plasma or piranha solution to enhance surface hydroxylation. Monitor reaction progress via FTIR (peaks at ~1100 cm⁻¹ for Si-O-Si) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of polysiloxane networks using this compound?

  • Methodological Answer :

  • Reagent Selection : Combine with crosslinkers like ethylene glycol dimethacrylate (EGDMA) and initiators (e.g., AIBN) at 70–80°C under nitrogen .
  • Kinetic Control : Adjust monomer-to-crosslinker ratios (e.g., 1:0.2–0.5 mol/mol) to balance mechanical strength and flexibility. Use rheometry to track gelation times .
  • Additives : Incorporate graphene oxide (0.1–1 wt%) to enhance thermal stability, confirmed by TGA (decomposition onset >300°C) .

Q. What analytical techniques resolve contradictions in reported reactivity of this compound with organic amines?

  • Methodological Answer :

  • Mechanistic Studies : Conduct NMR (¹H/²⁹Si) to track condensation kinetics. For example, monitor Si-O-C peak shifts (δ 50–60 ppm) to identify intermediate species .
  • Humidity Dependence : Use controlled humidity chambers to replicate conflicting studies. Compare FTIR spectra under 30% vs. 70% RH to assess hydrolysis rate disparities .

Q. What strategies improve the dispersion of this compound in hydrophobic polymer matrices?

  • Methodological Answer :

  • Compatibilizers : Add 2–5 wt% polyvinylpyrrolidone (PVP) to reduce agglomeration. Confirm homogeneity via SEM-EDS mapping for silicon distribution .
  • Solvent Selection : Use toluene or THF for better solubility. Centrifuge suspensions at 10,000 rpm to remove undispersed particles .

Q. How can crosslinking efficiency be quantified in this compound-modified elastomers?

  • Methodological Answer :

  • Swelling Tests : Immerse samples in toluene for 24 hrs. Calculate crosslink density (ν) using the Flory-Rehner equation:
    ν=ln(1Vr)+Vr+χVr2Vs(Vr1/30.5Vr)\nu = -\frac{\ln(1 - V_r) + V_r + \chi V_r^2}{V_s (V_r^{1/3} - 0.5 V_r)}
    where VrV_r = polymer volume fraction post-swelling .
  • Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) at 25°C to correlate with crosslink density .

Data Interpretation & Troubleshooting

Q. How should researchers address inconsistent FTIR spectra of this compound-modified surfaces?

  • Methodological Answer :

  • Baseline Correction : Normalize spectra to the C-H stretch (~2850 cm⁻¹) to account for film thickness variations.
  • Contamination Checks : Run XPS to detect adventitious carbon or unreacted silanol groups (O 1s peak at ~533 eV) .

Q. What experimental controls are essential when assessing the aquatic toxicity of this compound degradation products?

  • Methodological Answer :

  • Hydrolysis Simulation : React the compound in buffered water (pH 7.4, 25°C) for 72 hrs. Analyze leachates via LC-MS for trimethylsilanol (m/z 121) .
  • Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) with EC₅₀ thresholds <10 mg/L indicating high hazard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.